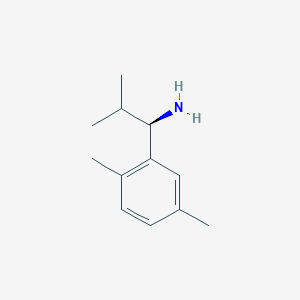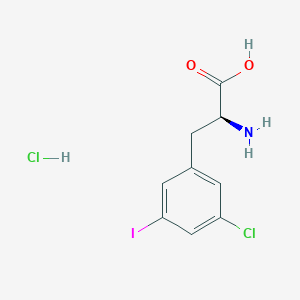
(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by the presence of amino, chloro, and iodo groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the halogenation of a phenyl ring followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize yield, often involving continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloro and iodo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid
- (S)-2-Amino-3-(3-chloro-5-bromophenyl)propanoic acid
- (S)-2-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and iodo groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10Cl2INO2 |
|---|---|
Molekulargewicht |
361.99 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI-Schlüssel |
KQKYLRQEUJEECX-QRPNPIFTSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)I)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)I)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
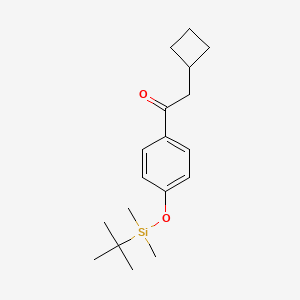

![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
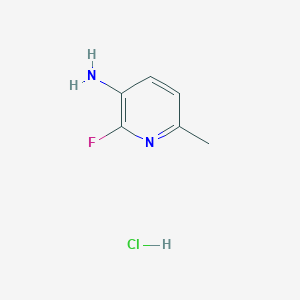

![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)

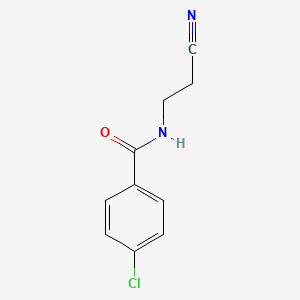
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)

![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)

